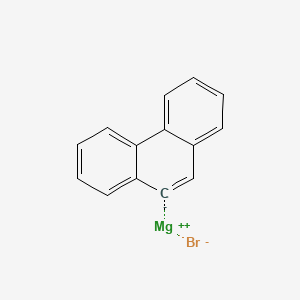

magnesium;9H-phenanthren-9-ide;bromide

Description

Significance of Grignard Reagents in Modern Organic Synthesis

Grignard reagents, with the general formula R-Mg-X where R is an organic group and X is a halogen, are fundamental tools in modern organic synthesis. wikipedia.org Discovered by Victor Grignard in 1900, these organomagnesium compounds are highly valued for their ability to form new carbon-carbon bonds. acs.orgthermofisher.com This capability is crucial for the construction of complex organic molecules from simpler precursors. ebsco.comnumberanalytics.com

The reactivity of Grignard reagents stems from the polarized carbon-magnesium bond, which makes the carbon atom a potent nucleophile. numberanalytics.com This allows them to readily attack electrophilic centers, such as those in carbonyl compounds (aldehydes, ketones, esters), leading to the formation of alcohols. ebsco.comnumberanalytics.commt.com Their versatility extends to reactions with a wide array of other functional groups, making them indispensable in both academic research and industrial applications, including the synthesis of natural products. thermofisher.comacechemistry.co.uk

Overview of Phenanthrene (B1679779) Chemistry and its Derivatives

Phenanthrene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene (B151609) rings in an angular arrangement. wikipedia.org It is a colorless, crystalline solid typically extracted from coal tar. wikipedia.org The chemistry of phenanthrene is characterized by reactions that typically occur at the 9 and 10 positions. wikipedia.org

Phenanthrene and its derivatives are significant building blocks in the synthesis of various complex molecules, including dyes, plastics, and pharmaceuticals. wikipedia.orgbenthamdirect.com Some derivatives exhibit important biological activities and are found in natural products. nih.govbeilstein-journals.org The functionalization of the phenanthrene skeleton, for instance by introducing hydroxyl groups to form phenanthrenols, opens up further avenues for synthetic transformations. rsc.org The development of new synthetic methods, often involving metal catalysis, continues to expand the accessibility and application of phenanthrene derivatives. benthamdirect.comnih.gov

Position of 9-Phenanthrylmagnesium Bromide within Aromatic Organomagnesium Chemistry

9-Phenanthrylmagnesium bromide belongs to the class of aryl Grignard reagents. fiveable.me In these compounds, the magnesium halide is attached to an aromatic ring system. fiveable.me The general structure is Ar-MgX, where Ar represents the aryl group. acechemistry.co.uk

Compared to their alkyl counterparts, aryl Grignard reagents like 9-phenanthrylmagnesium bromide often exhibit different reactivity due to the electronic properties of the aromatic system. fiveable.me The 9-phenanthryl group, derived from the polycyclic aromatic hydrocarbon phenanthrene, imparts specific steric and electronic characteristics to the Grignard reagent. cymitquimica.com This reagent is prepared from 9-bromophenanthrene (B47481) and magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). sigmaaldrich.com Like other Grignard reagents, it is highly reactive and sensitive to moisture and air. acechemistry.co.ukcymitquimica.com Its primary use in synthesis is to introduce the 9-phenanthryl group into other molecules through nucleophilic addition and substitution reactions. cymitquimica.com

Historical Context of Grignard Reagent Development and Phenanthrene Synthesis Methodologies

The discovery of Grignard reagents by the French chemist Victor Grignard at the turn of the 20th century was a landmark achievement in organic chemistry, for which he was awarded the Nobel Prize in Chemistry in 1912. acs.orgebsco.com His work built upon the research of his supervisor, Phillippe Barbier, who had experimented with using magnesium in reactions that were sluggish with zinc. ias.ac.in Grignard's crucial contribution was the development of a two-step procedure: first preparing the organomagnesium halide (the Grignard reagent) and then reacting it with the desired substrate, which led to more reliable and higher-yielding reactions. ias.ac.in

Phenanthrene itself was discovered in 1872 by Carl Graebe and also by Wilhelm Rudolph Fittig and his student. wikipedia.org Early methods for synthesizing phenanthrene derivatives included the Bardhan–Sengupta phenanthrene synthesis. wikipedia.org Over the years, numerous other methods have been developed, such as the Haworth synthesis and photochemical reactions. wikipedia.orgnih.gov Modern approaches often utilize transition metal-catalyzed reactions to construct the phenanthrene framework efficiently. nih.govbeilstein-journals.org The synthesis of 9-bromophenanthrene, the precursor to 9-phenanthrylmagnesium bromide, can be achieved through the electrophilic halogenation of phenanthrene with bromine. wikipedia.org

Data Tables

Table 1: Properties of 9-Phenanthrylmagnesium bromide

| Property | Value |

| CAS Number | 71112-64-6 sigmaaldrich.com |

| Molecular Formula | C₁₄H₉BrMg sigmaaldrich.com |

| Molecular Weight | 281.43 g/mol sigmaaldrich.com |

| Appearance | Typically a solution in a solvent like THF, can be colorless to light yellow or brown. cymitquimica.comchemicalbook.com |

| Concentration | Commonly available as a 0.5 M solution in THF. sigmaaldrich.com |

| Density | Approximately 0.970 g/mL at 25 °C (for 0.5M solution in THF). sigmaaldrich.com |

| Boiling Point | ~65 °C (of the THF solvent). sigmaaldrich.com |

| Storage Temperature | 2-8 °C sigmaaldrich.com |

Table 2: Reactivity of 9-Phenanthrylmagnesium bromide

| Reaction Type | Reactant | Product(s) |

| Nucleophilic Addition | Acetophenone (B1666503) | 1-(9-Phenanthryl)-1-phenylethanol sigmaaldrich.comsigmaaldrich.com |

| Nucleophilic Addition | Carbonyl compounds (general) | Alcohols |

| Substitution | Alkyl or aryl thiol compounds | 9-Alkyl and 9-arylthiophenanthrenes sigmaaldrich.comsigmaaldrich.com |

| Substitution | (S)-α-methylbenzyl methoxy-2-naphthoate | (S)-α-methylbenzyl 1-(9-phenanthryl)-2-naphthoate sigmaaldrich.comsigmaaldrich.com |

| Conjugate Addition | Thiochromone (in the presence of a copper catalyst) | 2-(9-Phenanthryl)thiochroman-4-one mdpi.com |

Properties

IUPAC Name |

magnesium;9H-phenanthren-9-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9.BrH.Mg/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-9H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYSGLNTEAQBIV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496265 | |

| Record name | Magnesium bromide phenanthren-9-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71112-64-6 | |

| Record name | Magnesium bromide phenanthren-9-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 9 Phenanthrylmagnesium Bromide

Preparation via Direct Grignard Formation from 9-Bromophenanthrene (B47481)

Optimisation of Magnesium Reactivity and Activation Protocols

The success of the Grignard reagent formation is highly dependent on the reactivity of the magnesium metal. The presence of an oxide layer on the magnesium surface can inhibit the reaction. Therefore, activation of the magnesium is a crucial step.

Several methods can be employed to activate the magnesium surface:

Mechanical Activation: Using freshly crushed or powdered magnesium turnings can expose a fresh, unoxidized surface, thereby promoting the reaction.

Chemical Activation: The use of initiators is a common practice to start the Grignard reaction. Small amounts of iodine or 1,2-dibromoethane (B42909) are frequently added. orgsyn.orgnumberanalytics.com These reagents react with the magnesium surface to form magnesium iodide or magnesium bromide, respectively, which helps to break up the oxide layer and initiate the formation of the desired Grignard reagent. In some procedures, a small amount of ethyl bromide is also used as an initiator. orgsyn.org The reaction's commencement is often indicated by a change in color or the spontaneous refluxing of the solvent. acs.orgorgsyn.org

The purity of the 9-bromophenanthrene is also a critical factor. Impurities can lead to the formation of undesirable byproducts and a dark green coloration at the beginning of the reaction. acs.org Using purified 9-bromophenanthrene results in a clear, light-brown solution. acs.org

Influence of Solvent Systems on Reagent Formation and Stability

Commonly used solvents for the preparation of 9-phenanthrylmagnesium bromide include:

Diethyl Ether: A traditional solvent for Grignard reactions, it offers good solubility for many organomagnesium compounds. However, 9-phenanthrylmagnesium bromide has limited solubility in diethyl ether alone, which can cause it to precipitate out of the solution. acs.orgorgsyn.org

Tetrahydrofuran (B95107) (THF): Often preferred over diethyl ether due to its better solvating ability, which helps to keep the Grignard reagent in solution and can lead to higher reaction rates and yields. Commercial preparations of 9-phenanthrylmagnesium bromide are often available as a 0.5 M solution in THF. sigmaaldrich.comsigmaaldrich.com

Benzene (B151609)/Ether Mixture: To overcome the solubility issues in pure diethyl ether, a mixture of benzene and ether can be used. acs.orgorgsyn.org The addition of benzene helps to keep the Grignard reagent dissolved, facilitating a more homogeneous reaction mixture. orgsyn.org

2-Methyltetrahydrofuran (B130290) (2-MeTHF): This solvent is considered a greener alternative to THF and has been used for the preparation of 9-phenanthrylmagnesium bromide, with solutions available at a concentration of 0.25 M. thermofisher.in

The following table summarizes the solvent systems and their impact on the synthesis:

| Solvent System | Concentration | Observations |

| Diethyl Ether | - | Limited solubility of the Grignard reagent, may precipitate. acs.orgorgsyn.org |

| Tetrahydrofuran (THF) | 0.5 M | Good solvation, keeps the reagent in solution, commonly used. sigmaaldrich.com |

| Diethyl Ether / Benzene | - | Benzene is added to improve the solubility of the Grignard reagent. acs.orgorgsyn.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | 0.25 M | A greener alternative to THF. thermofisher.in |

Considerations for Large-Scale Synthesis of 9-Phenanthrylmagnesium Bromide

Scaling up the synthesis of Grignard reagents like 9-phenanthrylmagnesium bromide from a laboratory to an industrial scale presents several challenges. The highly exothermic nature of the Grignard formation requires careful thermal management to prevent runaway reactions. hzdr.de

Key considerations for large-scale synthesis include:

Heat Transfer: Efficient heat dissipation is crucial. The reaction is often initiated by heating, and once started, the exothermic reaction can lead to a rapid increase in temperature. hzdr.de The rate of addition of the alkyl halide must be carefully controlled to maintain a steady reflux and prevent overheating. orgsyn.org

Reagent Addition: Due to the limited solubility of 9-bromophenanthrene in ether, it is often added as a molten liquid in larger-scale preparations. orgsyn.org This requires careful temperature control of the addition funnel to prevent solidification. orgsyn.org

Solvent Choice: While THF is an excellent solvent, its potential to form explosive peroxides upon storage requires careful handling and testing, especially on a large scale. fishersci.ca The use of solvent mixtures like ether/benzene can be advantageous for solubility but introduces the need for efficient removal of the higher-boiling solvent in subsequent work-up steps. acs.org

Agitation: Effective stirring is necessary to ensure good mixing of the reactants, particularly the solid magnesium turnings, with the solution of 9-bromophenanthrene. This promotes a consistent reaction rate and helps to dissipate heat.

Inert Atmosphere: Maintaining a strict inert atmosphere, typically with nitrogen or argon, is critical to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture. orgsyn.org

The following table outlines some of the key parameters for a scaled-up preparation as described in the literature:

| Parameter | Details |

| Reactants | 9-bromophenanthrene (crude, molten), magnesium turnings. orgsyn.org |

| Initiators | Iodine crystals, ethyl bromide. orgsyn.org |

| Solvent | Anhydrous ether, with subsequent addition of dry benzene to maintain solubility. orgsyn.org |

| Reaction Conditions | Initial heating to start the reaction, then controlled addition to maintain gentle reflux. Followed by a period of heating under reflux to ensure complete reaction. orgsyn.org |

By carefully controlling these parameters, the large-scale synthesis of 9-phenanthrylmagnesium bromide can be performed safely and efficiently, providing a reliable source of this important reagent for further chemical transformations.

Reactivity and Mechanistic Investigations of 9 Phenanthrylmagnesium Bromide

Fundamental Reactivity Modes as a Nucleophilic Grignard Reagent

As a typical Grignard reagent, 9-phenanthrylmagnesium bromide's primary mode of action involves the nucleophilic attack of the carbanionic phenanthryl group on various electrophilic centers. The polarity of the carbon-magnesium bond dictates its function as a potent nucleophile.

Nucleophilic Addition to Carbonyl Electrophiles

9-Phenanthrylmagnesium bromide readily participates in nucleophilic addition reactions with a variety of carbonyl-containing compounds, such as aldehydes and ketones. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures, specifically for creating tertiary alcohols. sigmaaldrich.com

A notable example is its reaction with acetophenone (B1666503), which yields 1-(9-phenanthryl)-1-phenylethanol. sigmaaldrich.com Similarly, its reaction with ethyl formate (B1220265) produces phenanthrene-9-aldehyde. orgsyn.org The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol product.

The reactivity of Grignard reagents with carbonyl compounds is influenced by both electronic and steric factors. tardigrade.invedantu.com While the bulky phenanthryl group might be expected to introduce significant steric hindrance, the reagent remains effective in these addition reactions.

Table 1: Reactions of 9-Phenanthrylmagnesium Bromide with Carbonyl Compounds

| Electrophile | Product | Reference |

| Acetophenone | 1-(9-Phenanthryl)-1-phenylethanol | sigmaaldrich.com |

| Ethyl Formate | Phenanthrene-9-aldehyde | orgsyn.org |

Reactions with Carboxylic Acid Derivatives and Other Electrophilic Centers

The reactivity of 9-phenanthrylmagnesium bromide extends to carboxylic acid derivatives and other electrophiles. It has been shown to react with acetyl chloride, although this can be a complex reaction. orgsyn.org Another documented application is its reaction with (S)-α-methylbenzyl methoxy-2-naphthoate to produce (S)-α-methylbenzyl 1-(9-phenanthryl)-2-naphthoate. sigmaaldrich.com

Furthermore, this Grignard reagent can react with thiol compounds, leading to the formation of 9-alkyl and 9-arylthiophenanthrenes. sigmaaldrich.comsigmaaldrich.com It also participates in nucleophilic substitution reactions, for instance, with benzyl (B1604629) chloride. researchgate.net

Table 2: Reactions with Other Electrophiles

| Electrophile | Product | Reference |

| Acetyl Chloride | 9-Acetylphenanthrene | orgsyn.org |

| (S)-α-methylbenzyl methoxy-2-naphthoate | (S)-α-methylbenzyl 1-(9-phenanthryl)-2-naphthoate | sigmaaldrich.com |

| Alkyl/Aryl Thiols | 9-Alkyl/Arylthiophenanthrenes | sigmaaldrich.comsigmaaldrich.com |

| Benzyl Chloride | Not specified | researchgate.net |

Elucidation of Reaction Mechanisms

The mechanistic pathways of Grignard reactions can be more complex than a simple polar mechanism, sometimes involving single electron transfer processes or complications arising from the reagent's solution-state behavior.

Exploration of Single Electron Transfer (SET) Pathways in Grignard Reactivity

While a polar, nucleophilic addition mechanism is common for Grignard reactions, the possibility of a single electron transfer (SET) mechanism has been a topic of considerable investigation. psu.edu An SET pathway involves the transfer of an electron from the Grignard reagent to the substrate, forming a radical ion pair. psu.edupsu.edu

For many Grignard reagents, factors such as the nature of the alkyl or aryl group, the substrate, and the solvent can influence whether the reaction proceeds via a polar mechanism or an SET pathway. psu.edu Reactions that are sterically hindered are more likely to favor an SET mechanism. The formation of dimerization products in some Grignard reactions is often cited as evidence for an SET pathway. psu.edu While the literature discusses SET mechanisms for Grignard reagents in general, specific, detailed studies focusing exclusively on the SET pathways of 9-phenanthrylmagnesium bromide are not extensively documented in the provided search results. However, the potential for such a mechanism exists, particularly in reactions with sterically demanding substrates or those with suitable reduction potentials.

Investigation of Associated Species and Aggregation Effects in Solution

Grignard reagents, including 9-phenanthrylmagnesium bromide, are known to exist in solution not as simple monomers but as complex mixtures of aggregated species. This behavior is described by the Schlenk equilibrium, which involves an equilibrium between the monomeric Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂).

The exact nature and concentration of these species depend on factors such as the solvent, concentration, and temperature. In solvents like tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by solvent molecules, leading to a tetrahedral geometry. The aggregation state can significantly impact the reactivity of the Grignard reagent. For instance, during its preparation, 9-phenanthrylmagnesium bromide may precipitate from ether, and the addition of benzene (B151609) or THF is necessary to maintain it in solution, highlighting the importance of solvent in managing its aggregation. orgsyn.org

Kinetic and Thermodynamic Aspects of 9-Phenanthrylmagnesium Bromide Transformations

The reactivity of 9-phenanthrylmagnesium bromide is also governed by kinetic and thermodynamic parameters. The formation of the Grignard reagent itself from 9-bromophenanthrene (B47481) and magnesium is an exothermic reaction that requires careful temperature control. orgsyn.org

In terms of comparative reactivity, it has been noted that in THF, 9-phenanthrylmagnesium bromide reacts with anthrone (B1665570) at room temperature over 24 hours, whereas phenylmagnesium bromide completes a similar reaction in less than two hours. This suggests that the phenanthryl derivative is less reactive, which could be attributed to steric hindrance from the bulky aromatic system. The reaction of 9-phenanthrylmagnesium bromide is generally slower, which can be a factor in planning synthetic procedures.

Synthetic Applications of 9 Phenanthrylmagnesium Bromide

Construction of Diverse 9-Substituted Phenanthrene (B1679779) Derivatives

The primary application of 9-phenanthrylmagnesium bromide lies in its ability to react with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds at the 9-position of the phenanthrene core. This versatility allows for the synthesis of a broad spectrum of 9-substituted phenanthrene derivatives.

Synthesis of 9-Alkyl and 9-Arylthiophenanthrenes

9-Phenanthrylmagnesium bromide is utilized in the preparation of 9-alkyl and 9-arylthiophenanthrenes. The reaction involves the treatment of the Grignard reagent with alkyl or aryl thiol compounds. sigmaaldrich.com This synthetic route provides a direct method for the formation of a carbon-sulfur bond at the 9-position of the phenanthrene ring.

Formation of 9-Phenanthryl Alcohols and Subsequent Derivatives

The reaction of 9-phenanthrylmagnesium bromide with carbonyl compounds, such as aldehydes and ketones, is a fundamental method for the synthesis of 9-phenanthryl-substituted alcohols. For instance, the reaction with acetophenone (B1666503) yields 1-(9-phenanthryl)-1-phenylethanol. sigmaaldrich.com This tertiary alcohol can be subsequently dehydrated to form 1-(9-phenanthryl)-1-phenylethene. sigmaaldrich.com Similarly, its reaction with benzophenone (B1666685) produces diphenyl-9-phenanthryl-carbinol. acs.org

The following table summarizes the synthesis of various 9-phenanthryl alcohols using 9-phenanthrylmagnesium bromide:

| Electrophile | Resulting Alcohol |

| Acetophenone | 1-(9-Phenanthryl)-1-phenylethanol sigmaaldrich.com |

| Benzophenone | Diphenyl-9-phenanthryl-carbinol acs.org |

Preparation of Phenanthrene-9-aldehyde and Related Aldehydes

Phenanthrene-9-aldehyde can be synthesized through the reaction of 9-phenanthrylmagnesium bromide with ethyl formate (B1220265). orgsyn.org This method provides a viable route to this important aldehyde, which is a precursor for various other phenanthrene derivatives.

Synthesis of 9-Acetylphenanthrene and Other Ketones

9-Acetylphenanthrene can be prepared by the reaction of 9-phenanthrylmagnesium bromide with acetyl chloride. orgsyn.org This reaction is a standard method for the formation of ketones from Grignard reagents and acyl chlorides.

Access to 9-Benzoylphenanthrene and Related Aryl Ketones

The synthesis of 9-benzoylphenanthrene can be achieved through the reaction of 9-phenanthrylmagnesium bromide with benzoyl chloride. An alternative approach involves the reaction with o-tolunitrile, which, after hydrolysis of the intermediate ketimine, yields o-tolyl-9-phenanthryl ketone. acs.org This ketone can then be further manipulated.

A study by Bachmann and Boatner detailed the synthesis of various ketones from 9-phenanthrylmagnesium bromide. acs.org The yields of these reactions are presented in the table below:

| Reactant | Product | Yield (%) |

| Benzoyl chloride | 9-Benzoylphenanthrene | 42 |

| o-Toluonitrile | o-Tolyl-9-phenanthryl ketone | - |

Utility in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons

Beyond the synthesis of simple 9-substituted phenanthrenes, 9-phenanthrylmagnesium bromide is a key reagent in the construction of more complex polycyclic aromatic hydrocarbons (PAHs). For example, it has been used to synthesize 9-(9'-phenanthryl)anthracene, a molecule of interest for studying antiaromaticity. Furthermore, the reaction of 9-phenanthrylmagnesium bromide with 9-bromofluorene (B49992) leads to the formation of 1,2,3,4-dibenzo-9-phenylfluorene. acs.org

Recent advancements in transition metal-catalyzed reactions have further expanded the utility of Grignard reagents, including those derived from phenanthrene, in the synthesis of complex PAHs. Iron-catalyzed and chromium-catalyzed annulation reactions of 2-biaryl Grignard reagents with alkynes provide efficient routes to substituted phenanthrenes and other extended polyaromatic systems. nih.govresearchgate.netntu.edu.sgacs.org These methods offer high regioselectivity and functional group tolerance. nih.govresearchgate.net

Catalytic Transformations Mediated or Initiated by 9-Phenanthrylmagnesium Bromide

Despite the well-documented utility of 9-phenanthrylmagnesium bromide in forming new carbon-carbon bonds through nucleophilic addition and coupling reactions, there is currently no available scientific literature that describes its function as a mediator or initiator of catalytic processes.

Grignard reagents, including 9-phenanthrylmagnesium bromide, are typically consumed in the course of a reaction, acting as a source of a nucleophilic carbon atom. Their primary role involves direct participation in the stoichiometric transformation of substrates to products. For instance, it is used to synthesize various organic molecules, such as alcohols and substituted aromatics. In some instances, these reactions are performed in the presence of a transition metal catalyst, like palladium or copper(I) iodide, which facilitates the coupling process. However, in these cases, the Grignard reagent functions as a reactant, not as the catalyst itself.

The defining characteristic of a catalyst is its ability to increase the rate of a chemical reaction without being consumed in the process. An initiator, similarly, triggers a reaction, often a polymerization, and is incorporated into the final product, but it does so in substoichiometric amounts relative to the monomer. The available research on 9-phenanthrylmagnesium bromide does not provide any evidence of it performing in either of these catalytic capacities.

Consequently, there are no research findings, detailed examples, or data tables to present on catalytic transformations mediated or initiated by 9-phenanthrylmagnesium bromide. The scientific community has, to date, focused on the reagent's stoichiometric applications. Future research may yet uncover catalytic roles for this compound, but such applications are not reported in the current body of scientific knowledge.

Advanced Methodologies and Stereochemical Control with 9 Phenanthrylmagnesium Bromide

Stereoselective Reactions Involving 9-Phenanthrylmagnesium Bromide

9-Phenanthrylmagnesium bromide is a Grignard reagent utilized in organic synthesis for the creation of carbon-carbon bonds with a high degree of stereochemical control. Its bulky phenanthryl group plays a crucial role in directing the approach of the reagent to a substrate, influencing the spatial arrangement of the resulting product. This section explores the application of 9-phenanthrylmagnesium bromide in stereoselective reactions, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds.

Asymmetric Induction in Chiral Substrate Reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. msu.edu The reaction of 9-phenanthrylmagnesium bromide with chiral substrates exemplifies this principle.

A notable example is its reaction with chiral pyruvate (B1213749) esters, such as (1R,2S,5R)-(-)-2-isopropyl-5-methylcyclohexyl pyruvate (menthyl pyruvate). This stereoselective Grignard reaction yields diastereomeric hydroxy-esters. researchgate.netresearchgate.net The bulky phenanthryl group of the Grignard reagent and the chiral environment provided by the menthyl group on the pyruvate substrate interact to favor the formation of one diastereomer over the other. The major product of this reaction, upon hydrolysis, yields (+)-2-hydroxy-2-(9-phenanthryl)propionic acid. researchgate.net

Diastereoselective Grignard Additions

Diastereoselective reactions are crucial in synthesis as they allow for the control of stereochemistry at a newly formed stereocenter. 9-Phenanthrylmagnesium bromide has been employed in diastereoselective additions to carbonyl compounds.

For instance, in the synthesis of 2-(9-phenanthryl)thiochroman-4-one, 9-phenanthrylmagnesium bromide undergoes a conjugate addition to thiochromone, resulting in the formation of the product with a high yield of 78%. mdpi.com The stereoselectivity of this reaction is influenced by the steric hindrance of the phenanthryl group, which directs the nucleophilic attack to a specific face of the molecule.

Detailed research findings on the diastereoselective addition of 9-phenanthrylmagnesium bromide are presented in the table below:

| Reactant 1 | Reactant 2 | Product | Diastereomeric Ratio/Yield | Reference |

| 9-Phenanthrylmagnesium bromide | Thiochromone | 2-(9-Phenanthryl)thiochroman-4-one | 78% Yield | mdpi.com |

| 9-Phenanthrylmagnesium bromide | (1R,2S,5R)-(-)-Menthyl pyruvate | Diastereomeric hydroxy-esters | Major diastereomer formed | researchgate.netresearchgate.net |

Determination of Absolute Configuration in Synthesised Products

The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms. Determining this configuration is a critical step in asymmetric synthesis. sioc-journal.cn Products synthesized using 9-phenanthrylmagnesium bromide have been instrumental in developing methods for assigning absolute configurations.

The absolute configuration of (+)-2-hydroxy-2-(9-phenanthryl)propionic acid, obtained from the reaction of 9-phenanthrylmagnesium bromide and menthyl pyruvate, was determined to be S. researchgate.net This was achieved through chemical correlation with (S)-2-methoxy-2-(9-phenanthryl)propionic acid, whose absolute configuration had been previously established by X-ray crystallography. researchgate.netresearchgate.net This demonstrates how the stereocontrolled synthesis using 9-phenanthrylmagnesium bromide can lead to products that serve as standards for determining the stereochemistry of other molecules.

Mechanochemical Activation for Enhanced Grignard Reactivity

Mechanochemistry involves the use of mechanical force, such as ball milling, to induce chemical reactions. murraystate.edu This technique offers several advantages over traditional solution-based methods, including reduced solvent use, shorter reaction times, and the ability to activate otherwise unreactive substrates. mdpi.comd-nb.info

While the direct mechanochemical activation of 9-phenanthrylmagnesium bromide is not extensively documented, the principles of mechanochemical Grignard reagent formation are well-established and applicable. The process typically involves milling magnesium metal with an organohalide. mdpi.comucl.ac.uk This continuous grinding removes the passivating oxide layer from the magnesium surface, enhancing its reactivity. d-nb.info

Mechanochemical methods have been successfully used to prepare Grignard reagents from various organochlorines and bromines. nih.gov The technique has even been extended to activate the strong carbon-fluorine bond in fluoronaphthalenes. mdpi.com The energy input from ball milling can disrupt the inert surface of metals like magnesium, allowing for the in situ formation of the Grignard reagent without the need for chemical activators. sioc-journal.cn This approach could potentially be applied to the synthesis of 9-phenanthrylmagnesium bromide from 9-bromophenanthrene (B47481), offering a more sustainable and efficient route.

Research has shown that mechanochemically generated Grignard reagents exhibit comparable or even superior reactivity to their solution-prepared counterparts. mdpi.com The use of liquid-assisted grinding (LAG), where a small amount of an ethereal solvent like THF is added, can further facilitate the reaction. ucl.ac.uk

| Mechanochemical Parameter | Description | Relevance to 9-Phenanthrylmagnesium bromide |

| Milling Type | Ball milling is the most common technique. | Could be used to mill magnesium turnings with 9-bromophenanthrene. |

| Activation | Continuous grinding activates the magnesium surface. | Eliminates the need for chemical initiators like iodine. d-nb.info |

| Solvent | Often performed solvent-free or with minimal liquid-assisted grinding (LAG). | Reduces environmental impact and can lead to shorter reaction times. d-nb.info |

| Atmosphere | Can sometimes be performed under air, though inert atmospheres are generally preferred. ucl.ac.uk | Simplifies the experimental setup compared to strictly anhydrous solution-phase reactions. |

This table illustrates the potential parameters for the mechanochemical synthesis of 9-phenanthrylmagnesium bromide based on established mechanochemical Grignard reaction protocols.

Theoretical and Computational Studies of 9 Phenanthrylmagnesium Bromide

Computational Investigations of Electronic Structure and Reactivity

The unique bent geometry of the phenanthrene (B1679779) backbone imparts distinct electronic and steric properties to 9-phenanthrylmagnesium bromide compared to linear polycyclic aromatic hydrocarbon (PAH) Grignard reagents, such as its isomer 9-anthracenylmagnesium bromide. Computational studies are essential for quantifying these differences and predicting their impact on chemical reactions.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organometallic compounds. For phenanthryl-magnesium species, DFT calculations provide a fundamental understanding of the bonding, charge distribution, and molecular orbitals that dictate the reagent's reactivity.

Computational studies on phenanthrene derivatives show that the fused three-ring system features extensive π-conjugation. This delocalization of electrons provides electronic stabilization to the molecule. The carbon-magnesium bond at the 9-position is a polar covalent bond with significant ionic character, making the phenanthryl carbon a potent nucleophile. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to model these properties. These calculations can determine the distribution of electron density, highlighting the nucleophilic character of the carbon atom bonded to magnesium.

The bent geometry of the phenanthrene framework is a crucial factor influencing the reagent's properties. Unlike the linear arrangement in anthracene (B1667546), this bent structure provides a specific steric environment around the reactive magnesium center, which can affect the accessibility of the organometallic bond during chemical transformations. Furthermore, the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are directly influenced by this geometry, which in turn affects the nucleophilicity and stability of the C-Mg bond. Advanced computational techniques like Nucleus-Independent Chemical Shift (NICS) analysis can also be used to probe the aromatic characteristics of intermediates derived from these species.

| Theoretical Concept | Property Investigated | Typical DFT Application/Method | Significance |

|---|---|---|---|

| Electronic Structure | HOMO/LUMO energies, electron density distribution | DFT Calculations (e.g., B3LYP/6-31G*) | Determines the nucleophilicity and stability of the C-Mg bond. |

| Molecular Geometry | Bond lengths, bond angles, steric hindrance | Geometry Optimization | The bent phenanthrene framework creates unique steric and electronic properties compared to linear analogs. |

| Aromaticity | Electronic delocalization and stabilization | Nucleus-Independent Chemical Shift (NICS) | Confirms aromatic or anti-aromatic character in related intermediates, affecting stability. |

| Reactivity Trends | Activation barriers for reactions | Activation Strain Model (ASM) | Explains how the structure of PAHs influences their reaction kinetics. rsc.org |

Molecular modeling investigates two primary, competing mechanisms for Grignard additions: a polar (concerted nucleophilic addition) pathway and a radical pathway involving single-electron transfer (SET). nih.gov

Polar Mechanism: This involves the nucleophilic attack of the Grignard carbon on an electrophilic center, often modeled as a four- or six-centered transition state. For instance, the reaction with a carbonyl compound can proceed via a transition state where the magnesium atom coordinates to the carbonyl oxygen. rsc.orgnumberanalytics.com

Single-Electron Transfer (SET) Mechanism: This pathway becomes more likely when the substrate has a low reduction potential, meaning it can easily accept an electron. nih.gov The reaction with aromatic ketones, for example, is more likely to proceed via a radical mechanism than reactions with aliphatic aldehydes. nih.gov Computational modeling can rationalize this by comparing the energy barriers for the homolytic cleavage of the C-Mg bond versus the barrier for nucleophilic addition. nih.gov

For 9-phenanthrylmagnesium bromide, modeling can be applied to its specific reactions. For example, in its reaction with benzophosphol-3-yl triflates, a plausible mechanism involving the nucleophilic attack of the aryl Grignard reagent on the phosphorus atom has been proposed, leading to the opening of a five-membered ring. researchgate.net Computational modeling of the transition state for this type of reaction would be crucial to validate the proposed pathway and understand the factors driving the reaction.

| Species Type | Description | Role in Reaction | Modeling Focus |

|---|---|---|---|

| Schlenk Equilibrium Species | Monomeric (RMgX) and dimeric ((RMgX)₂) forms of the Grignard reagent coexisting in solution. nih.gov | Act as the initial nucleophilic reagents. | Determining the relative stability and reactivity of each species in solution. nih.gov |

| Pre-reaction Complex | The Grignard reagent coordinated to the electrophilic substrate (e.g., a ketone). | The immediate precursor to the transition state. | Investigating the geometry and energetics of coordination. |

| Transition State (Polar) | The highest energy point on the reaction coordinate for nucleophilic addition. Often a cyclic, multi-centered structure. rsc.org | Determines the activation energy and rate of the polar reaction pathway. | Calculating the structure and energy to predict reaction feasibility and stereoselectivity. |

| Radical Intermediates (SET) | Radical cation and radical anion pairs formed after a single-electron transfer from the Grignard to the substrate. nih.gov | Key intermediates in the SET pathway, favored by substrates with low reduction potentials. nih.gov | Modeling the formation and subsequent recombination or reaction of the radical pair. |

Density Functional Theory (DFT) Calculations on Phenanthryl-Magnesium Species

Application of Quantitative Structure-Activity Relationship (QSAR) Principles to Phenanthryl Grignard Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While formal QSAR studies focusing specifically on a series of substituted phenanthryl Grignard reagents are not prominent in the literature, the underlying principles of QSAR are frequently applied to understand and predict the reactivity of aryl Grignard reagents.

The core principle of QSAR involves correlating molecular descriptors (e.g., steric, electronic, or hydrophobic parameters) with an observed outcome. This is exemplified in studies that investigate the steric effects of substituents on the reactions of aryl Grignard reagents. For example, a study on the reaction of mesitylmagnesium bromide with various substituted aryl esters systematically varied the position and size of alkyl groups on the ester. msu.edu The study quantitatively analyzed the yields of the resulting ketone and tertiary alcohol products, finding that ortho substitution on either the aroyl or aryloxy portion of the ester hindered the reaction, while para substitution enhanced it. msu.edu This type of analysis, which relates specific structural features (ortho vs. para substitution) to a quantitative measure of reactivity (product yield), is a direct application of the QSAR philosophy.

Furthermore, the potential for applying QSAR extends to the products derived from these reagents. In the development of novel integrin inhibitors, a rhodium-catalyzed homo-coupling of aryl Grignard reagents was a key synthetic step. beilstein-journals.org The researchers suggested that future QSAR studies on the synthesized analogs could lead to the discovery of more potent therapeutic agents. beilstein-journals.org This highlights a common application of QSAR: to guide the optimization of a lead compound's biological activity by systematically modifying its structure, where the initial structure may have been assembled using a phenanthryl Grignard reagent or a similar organometallic compound.

| Structural Feature (Descriptor) | Observed Effect on Reactivity | QSAR Principle | Reference |

|---|---|---|---|

| Ortho-alkyl substitution on aryl ester | Hinders the reaction with an aryl Grignard reagent, decreasing product yield. | Correlating a steric descriptor (presence/absence of ortho group) with a quantitative reactivity measure (yield). | msu.edu |

| Para-alkyl substitution on aryl ester | Enhances the reactivity of the ester with the Grignard reagent. | Correlating an electronic/positional descriptor with reactivity. | msu.edu |

| Size of ortho-alkyl substituent on aroyl group | Had little independent effect on the reactivity of the ester. | Demonstrates that not all structural changes lead to a linear change in reactivity. | msu.edu |

| Structural analogs of a biologically active product | Leads to the discovery of compounds with improved therapeutic potential. | Using structural descriptors to model and predict biological activity for lead optimization. | beilstein-journals.org |

Conclusion and Future Research Directions

Summary of Key Advancements in 9-Phenanthrylmagnesium Bromide Chemistry

9-Phenanthrylmagnesium bromide, a Grignard reagent derived from the polycyclic aromatic hydrocarbon phenanthrene (B1679779), has established itself as a valuable tool in synthetic organic chemistry. Its primary role is as a nucleophilic source of the 9-phenanthryl group, enabling the formation of key carbon-carbon bonds. The reagent is typically prepared via the reaction of 9-bromophenanthrene (B47481) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

Key advancements in its application have demonstrated its utility in constructing complex molecular architectures. Notable synthetic achievements include:

Nucleophilic Addition Reactions: It readily reacts with various electrophiles. For instance, its reaction with acetophenone (B1666503) produces 1-(9-phenanthryl)-1-phenylethanol, a precursor that can be dehydrated to form 1-(9-phenanthryl)-1-phenylethene (PPE). sigmaaldrich.com Its reaction with ethyl formate (B1220265) provides a direct route to phenanthrene-9-aldehyde. orgsyn.org

Synthesis of Thioethers: The reagent has been successfully employed to create 9-alkyl and 9-arylthiophenanthrenes through reactions with thiol compounds. sigmaaldrich.com

Asymmetric Synthesis: It has been used in diastereoselective reactions, such as the synthesis of (S)-α-methylbenzyl 1-(9-phenanthryl)-2-naphthoate. sigmaaldrich.com

Materials Science Precursors: A significant application is the synthesis of 9-(9'-phenanthryl)anthracene, a molecule designed to study the effects of antiaromaticity in angular polycyclic aromatic hydrocarbons (PAHs).

Organometallic Chemistry: It has served as a transfer agent for the phenanthryl group to other metals, for example, in the formation of platinum complexes.

These examples underscore the reagent's role in accessing a range of phenanthrene-substituted compounds, which are of interest in diverse chemical fields.

Unexplored Reactivity Pathways and Synthetic Opportunities

Despite its utility, the full reactive potential of 9-phenanthrylmagnesium bromide remains to be explored. The field of organomagnesium chemistry is continually evolving, presenting new opportunities to apply this specific reagent in novel transformations.

Asymmetric Catalysis: A major frontier in Grignard chemistry is the development of catalytic enantioselective additions. While diastereoselective reactions using 9-phenanthrylmagnesium bromide have been reported, the use of external chiral ligands to control the stereochemical outcome of its reactions is an area ripe for investigation. The development of new ligand systems has only recently begun to effectively tackle the challenge of inducing high enantioselectivity in reactions involving aromatic Grignard reagents. Applying these advanced catalytic systems could unlock pathways to a wide array of chiral phenanthrene-containing molecules, which are highly valuable in medicinal chemistry and materials science.

Novel Reaction Cascades: The reactivity of the phenanthrene nucleus itself could be exploited in tandem with the Grignard functionality. For example, designing one-pot reactions where an initial Grignard addition is followed by a metal-catalyzed cyclization or cross-coupling reaction involving another position on the phenanthrene ring could lead to the rapid assembly of complex polycyclic systems.

Mechanistic Studies: A deeper understanding of the reagent's specific reactivity profile is needed. Comparative studies have shown that 9-phenanthrylmagnesium bromide can exhibit different reaction kinetics compared to simpler aryl Grignards like phenylmagnesium bromide. Detailed mechanistic investigations, perhaps using computational modeling and advanced spectroscopic techniques, could elucidate the factors governing its reactivity, such as the influence of the bent phenanthrene geometry on the Schlenk equilibrium and aggregation state in solution. This knowledge could lead to more rational reaction design and optimization.

Prospective Applications in Functional Materials and Medicinal Chemistry

The phenanthrene scaffold is a privileged structure in both materials science and medicinal chemistry, positioning 9-phenanthrylmagnesium bromide as a key building block for future innovations. scispace.comresearchgate.netbenthamdirect.com

Functional Materials: Phenanthrene derivatives are known for their desirable photophysical properties and thermal stability, making them excellent candidates for use in organic electronics. academie-sciences.fr

Organic Light-Emitting Diodes (OLEDs): By incorporating the 9-phenanthryl moiety, new fluorescent emitters or host materials for OLEDs could be developed. The synthesis of derivatives like 1-(9-phenanthryl)-1-phenylethene (PPE) provides a direct entry into vinyl-phenanthrene systems, which can be polymerized or used as dopants. sigmaaldrich.com The high electronic affinity of some phenanthrene derivatives suggests their potential as electron-injection or hole-blocking layers. researchgate.net

Sensors and Probes: The extended π-system of the phenanthryl group can be exploited to create chemosensors. For example, molecules incorporating both phenanthrene and anthracene (B1667546) units have been designed as "turn-off" fluorescence sensors. researchgate.net

Metal-Organic Frameworks (MOFs): The rigid structure of phenanthrene makes it an attractive component for linkers in MOFs, which have applications in gas storage and catalysis.

Medicinal Chemistry: The phenanthrene nucleus is present in numerous natural products and synthetic drugs, including morphine, codeine, and various anticancer and antimalarial agents. scispace.combenthamdirect.comresearchgate.net 9-Phenanthrylmagnesium bromide provides a direct method for introducing this pharmacologically significant core into new drug candidates. dataintelo.com Its derivatives could be investigated for a range of biological activities, such as:

Anticancer and cytotoxic effects. researchgate.net

Anti-inflammatory and antioxidant properties. scispace.comsmolecule.com

Antimalarial activity. researchgate.net

Kinase inhibition.

Challenges and Future Outlook in Aromatic Organomagnesium Reagent Research

The future development and application of 9-phenanthrylmagnesium bromide are intrinsically linked to overcoming the general challenges associated with aromatic organomagnesium reagents.

Key Challenges:

Reaction Initiation and Control: The formation of Grignard reagents can be sluggish and difficult to initiate, while the subsequent reactions are often highly exothermic, posing scale-up challenges. numberanalytics.com

Side Reactions: Competing reaction pathways, particularly Wurtz-type homocoupling of the aryl halide and enolization of carbonyl substrates, can reduce yields and complicate purification. numberanalytics.com

Solvent Systems: Traditional ethereal solvents like THF and diethyl ether present safety and environmental concerns due to their volatility, flammability, and potential for peroxide formation. numberanalytics.com

Stereocontrol: Achieving high levels of stereoselectivity, especially enantioselectivity, in reactions with aromatic Grignard reagents remains a significant hurdle.

Future Outlook: The future of aromatic Grignard reagent research will focus on addressing these challenges through continued innovation. The development of greener, safer, and more effective solvent systems, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a key area of focus. Advances in mechanochemistry, where reactions are performed by milling solids together, offer a solvent-free alternative to traditional Grignard synthesis. chemrxiv.org

Furthermore, the design of new catalysts and chiral ligands that can operate with high efficiency and selectivity for aromatic Grignard reagents will be crucial for expanding their synthetic utility. numberanalytics.com As these methodologies mature, reagents like 9-phenanthrylmagnesium bromide will become even more powerful tools, enabling chemists to more readily access and explore the rich chemical space of phenanthrene-containing molecules for transformative applications in medicine and materials science.

Q & A

Q. What is the standard laboratory synthesis protocol for 9-Phenanthrylmagnesium bromide?

The compound is synthesized via a Grignard reaction between magnesium turnings and 9-bromophenanthrene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Reactions are conducted at room temperature for 24 hours with strict moisture exclusion. The resulting 0.5 M THF solution is typically used in situ due to its sensitivity .

Q. What personal protective equipment (PPE) is essential when handling 9-Phenanthrylmagnesium bromide?

Required PPE includes:

- Flame-resistant antistatic lab coats

- Chemical-resistant gloves (tested against THF and bromides)

- Full-face shields during transfers

- Respiratory protection (NIOSH-approved N100/P3 filters) in poorly ventilated areas Equipment must be grounded to prevent static discharge .

Q. What are the critical physical properties of 9-Phenanthrylmagnesium bromide relevant to experimental handling?

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₉BrMg | |

| Molecular Weight | 281.43 g/mol | |

| Typical Concentration | 0.5 M in THF | |

| Storage Temperature | 4°C (dry, inert atmosphere) |

Q. How should 9-Phenanthrylmagnesium bromide solutions be stored to ensure stability?

Store in sealed, air-tight containers (e.g., AcroSeal® vials) under nitrogen at 4°C. Avoid exposure to moisture, oxygen, or heat sources. Solutions in THF degrade within weeks, so use freshly prepared batches for critical reactions .

Q. Which spectroscopic techniques are effective for characterizing 9-Phenanthrylmagnesium bromide?

- ¹H/¹³C NMR in deuterated THF identifies Mg-bound proton resonances (δ 0.8–1.2 ppm).

- FTIR detects C-Br stretches (500–600 cm⁻¹).

- Elemental analysis verifies Mg content (±0.3% deviation).

- UV-Vis monitors conjugation in adducts .

Advanced Research Questions

Q. How can competing side reactions be minimized when using 9-Phenanthrylmagnesium bromide in multi-step syntheses?

Optimize stoichiometric ratios (1.1:1 Grignard:carbonyl) and employ incremental reagent addition. Use in situ monitoring (e.g., FTIR or GC-MS) to track reaction progress. Quench excess reagent with saturated NH₄Cl at 0°C to prevent di-addition byproducts .

Q. What experimental modifications are required for THF/benzene mixed solvent systems?

Rigorously dry solvents (molecular sieves for THF, sodium/benzophenone for benzene) and purge with nitrogen. Phase-transfer catalysts (e.g., LiOH) enhance reactivity in biphasic conditions. Adjust TLC migration factors (hexane:ethyl acetate) for polarity effects .

Q. How does moisture ingress affect decomposition pathways, and how are these changes detected?

Hydrolysis generates phenanthrene and Mg(OH)Br, detectable via:

Q. What computational approaches validate the electronic structure of intermediates formed from 9-Phenanthrylmagnesium bromide?

*DFT calculations (B3LYP/6-31G)**model aromatic stabilization energies in phenanthrene-derived anions.NICS (Nucleus-Independent Chemical Shift) and NMR anisotropy analyses confirm antiaromatic contributions in dianionic species .

Q. How are σ-bond metathesis and single-electron transfer (SET) mechanisms distinguished in reactions involving this reagent?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.